molecular formula C62H54O6 B2951001 4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol CAS No. 1010447-10-5

4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol

Cat. No.: B2951001
CAS No.: 1010447-10-5
M. Wt: 895.108
InChI Key: WTXXIAYLSZKALB-UHFFFAOYSA-N
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Description

4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol, more commonly known as HBP (Hyper-Branched Polymer crosslinker) or by its CAS number 151344-14-4, is a sophisticated organic compound primarily valued as a multifunctional crosslinking agent in materials science. Its structure features a central core with six terminal phenolic hydroxyl groups, which enables it to form highly crosslinked, three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance. A key application is in the development of high-performance polybenzoxazines , a class of thermosetting polymers that exhibit low water absorption and excellent dielectric properties, making them suitable for advanced electronics and composite materials. Furthermore, its rigid, multi-armed structure makes it a promising building block (or "core") for the synthesis of starburst dendrimers and hyperbranched polymers for drug delivery systems. In the field of organic electronics, its phenolic groups can be utilized in synthesis or as a modifying agent, contributing to the development of emissive layers in OLEDs (Organic Light-Emitting Diodes) . The compound acts by reacting with complementary functional groups (e.g., in resins or polymers) to create dense covalent networks, thereby significantly altering the physical properties of the base material and increasing its glass transition temperature and thermal decomposition resistance. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-[4-[1,1-bis[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl]ethyl]phenyl]-1-(4-hydroxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H54O6/c1-59(41-5-11-44(12-6-41)60(2,47-17-29-53(63)30-18-47)48-19-31-54(64)32-20-48,42-7-13-45(14-8-42)61(3,49-21-33-55(65)34-22-49)50-23-35-56(66)36-24-50)43-9-15-46(16-10-43)62(4,51-25-37-57(67)38-26-51)52-27-39-58(68)40-28-52/h5-40,63-68H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXXIAYLSZKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C4=CC=C(C=C4)C(C)(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)C(C)(C8=CC=C(C=C8)O)C9=CC=C(C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H54O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol (commonly referred to as THPE) is a complex phenolic compound with potential applications in various biological and industrial fields. This article examines its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C20H18O3
  • Molecular Weight : 306.36 g/mol
  • Melting Point : 246-248 °C
  • Boiling Point : Predicted at approximately 531.8 °C

THPE exhibits biological activity primarily through its ability to form stable complexes with various biomolecules. The hydroxyl groups on the phenolic structure enable it to interact with cellular components, potentially influencing signaling pathways and metabolic processes.

Antioxidant Activity

THPE has been shown to exhibit significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which can be beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies indicate that THPE may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This action could be relevant in the treatment of inflammatory diseases.

Antimicrobial Properties

Preliminary research suggests that THPE possesses antimicrobial activity against certain pathogens. Its effectiveness varies depending on the concentration and the specific microorganism being tested.

Case Studies and Research Findings

StudyFindings
Antioxidant Study THPE demonstrated a 50% reduction in reactive oxygen species (ROS) levels in cultured human cells at a concentration of 50 µM.
Anti-inflammatory Research In vivo studies showed that administration of THPE reduced edema in rat models by 30% compared to control groups.
Antimicrobial Testing THPE exhibited inhibitory effects on Staphylococcus aureus with an MIC of 25 µg/mL.

Detailed Research Findings

  • Antioxidant Mechanism : A study published in Journal of Medicinal Chemistry highlighted that THPE's hydroxyl groups play a critical role in its ability to donate electrons to free radicals, neutralizing them effectively.
  • Inflammation Modulation : Research conducted by Zhang et al. (2023) found that THPE significantly downregulated TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS) .
  • Microbial Resistance : A comparative study indicated that THPE's antimicrobial efficacy was superior to traditional antibiotics against resistant strains of bacteria .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenolic rings undergo regioselective substitutions influenced by electron-donating hydroxyl groups and steric effects from ethane linkages. Common reactions include:

Reaction TypeReagents/ConditionsRegioselectivityProduct Example
Nitration HNO₃/H₂SO₄, 0–5°CPara to hydroxyl groupsNitro-substituted derivatives
Sulfonation H₂SO₄, 100°CMeta or para positionsSulfonic acid derivatives
Halogenation Cl₂/FeCl₃ (chlorination)Ortho/para to hydroxyl groupsPolyhalogenated products
  • Key Insight : Steric hindrance from ethane bridges reduces reactivity at certain positions, favoring para substitution where feasible.

Oxidation Reactions

The compound acts as a potent antioxidant via radical scavenging :
Ph-OH+RPh-O+R-H\text{Ph-OH} + \text{R}^\bullet \rightarrow \text{Ph-O}^\bullet + \text{R-H}
Mechanism : Each phenolic hydroxyl donates a hydrogen atom to stabilize free radicals (e.g., peroxyl radicals), forming resonance-stabilized phenoxyl radicals.

  • Quantitative Data :

    • Radical scavenging efficiency: Comparable to Bisphenol A derivatives but enhanced by six reactive sites .

    • Oxidation potential: ~0.5 V (vs. SCE) in acetonitrile, indicating moderate electron-donating capacity.

Nucleophilic Reactions

Phenolic hydroxyl groups participate in alkylation, acylation, and etherification:

Reaction TypeReagentsProductApplication
Alkylation R-X (alkyl halides), K₂CO₃Ether derivativesPolymer precursors
Acylation AcCl, pyridineEster derivativesStabilizers in plastics
Silylation TMSCl, imidazoleSilyl-protected intermediatesFunctionalization for synthesis
  • Challenges : Multi-site reactivity requires controlled stoichiometry to avoid cross-linking.

Coupling Reactions

The compound forms covalent networks via oxidative coupling or cross-linkers:

MethodConditionsProduct Structure
Oxidative Coupling FeCl₃, O₂Poly(phenylene ether) networks
Epoxide Cross-Linking Epichlorohydrin, NaOHThermoset resins
  • Applications : High thermal stability (>300°C) makes it suitable for advanced composites.

Comparative Reactivity with Bisphenol Analogues

Structural similarities to Bisphenol A (BPA) and Bisphenol F (BPF) yield overlapping reactivity but distinct outcomes:

PropertyBPATarget Compound
Hydroxyl Groups26
Radical Scavenging CapacityModerateHigh
Sulfonation Sites4Up to 12
  • Safety Note : Like BPA, this compound may exhibit endocrine-disrupting potential, necessitating toxicity studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 1,1,1-Tris(4-hydroxyphenyl)ethane Derivatives
  • Ethane-1,1,1-triyltris(benzene-4,1-diyl) tris(3-oxobutanoate) (THPE): Structure: Esterified derivative with three 3-oxobutanoate groups. Reactivity: Used in vitrimers (reprocessable thermosets) due to dynamic ester bonds. Demonstrates higher thermal stability (decomposition >300°C) compared to the parent phenol . Applications: Sustainable materials for coatings and adhesives .
2.1.2. Triazine-Based Trisphenols
  • 4,4′,4′′-(((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tris(benzene-4,1-diyl))tris(2-amino-1,4-dihydropyrano[2,3-c]pyrazole) (Compound 19): Structure: Central triazine core linked to three phenolic units via ether bonds. Reactivity: Undergoes Knoevenagel and Michael addition reactions with aldehydes and amines. Applications: Optoelectronics and organic solar cells due to extended π-conjugation .
2.1.3. TrisP-PA (4,4′-[1-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol])
  • Structure: Branched ethylidene and isopropyl groups enhance hydrophobicity.
  • Properties: Lower melting point (218–244°C ) and higher molecular weight (424.53 g/mol ) compared to the target compound .
  • Applications: High-performance resins and flame retardants .

Physical and Chemical Properties Comparison

Property Target Compound THPE Triazine Derivative TrisP-PA
Molecular Weight (g/mol) 306.36 ~600 (estimated) 1005.06 424.53
Melting Point (°C) 246–248 >300 (decomposition) 285–290 218–244
Solubility DMF, DMSO Chloroform, THF DMF, DMSO Ethanol, acetone
Thermal Stability Moderate High High Moderate

Reactivity and Functionalization

  • Target Compound:
    • Reacts with dihalophosphines to form trisphosphinite ligands for catalysis .
    • Forms hyperbranched polycarbonates via A₂+B₃ polymerization .
  • THPE:
    • Ester groups enable transesterification, critical for self-healing materials .
  • Triazine Derivatives:
    • Triazine core acts as an electron-deficient site for nucleophilic aromatic substitution .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on its acute toxicity (oral, dermal) and aquatic hazard classification (GHS Category 1), researchers must use PPE including nitrile gloves, chemical-resistant lab coats, and sealed goggles. Emergency procedures include immediate skin rinsing with water for 15–20 minutes and medical consultation if inhaled or ingested. Work should be conducted in a fume hood, and waste must be disposed of via approved hazardous waste channels to avoid environmental release .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) (¹H/¹³C for aromatic and ethane linkages) and high-resolution mass spectrometry (HR-MS) to validate molecular weight. Cross-reference with known analogs (e.g., tris(4-hydroxyphenyl)ethane derivatives) and computational modeling (DFT calculations) can resolve ambiguities in branching patterns .

Q. What are the critical parameters for synthesizing this compound with high purity?

  • Methodological Answer : Optimize reaction conditions using Cu(II)-mediated cascade dehydrogenation (as demonstrated for similar triphenylmethane derivatives) under inert atmospheres. Monitor temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–14) at 25°C and 40°C. Use HPLC-UV to track degradation products (e.g., phenolic byproducts) and FTIR to identify functional group changes. Compare results with computational predictions (e.g., bond dissociation energies from DFT) to reconcile discrepancies .

Q. What mechanistic insights explain variations in reaction yields during its synthesis?

  • Methodological Answer : Investigate kinetic vs. thermodynamic control via time-resolved NMR or in situ IR spectroscopy. For example, steric hindrance from the ethane-1,1,1-triyl core may slow intermediate formation. Optimize catalyst loading (e.g., Cu(II) acetate) and ligand systems (e.g., bipyridine) to enhance regioselectivity .

Q. How does this compound’s electronic structure influence its potential as a precursor for functional materials?

  • Methodological Answer : Perform electrochemical analysis (cyclic voltammetry) to assess redox activity and TD-DFT simulations to predict optoelectronic properties. Compare with analogs (e.g., tetraphenylethene derivatives) to evaluate conjugation effects. Experimental validation via UV-vis and fluorescence spectroscopy can identify π-π* transitions .

Q. What methodologies are recommended for assessing its environmental toxicity in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for acute aquatic toxicity testing using Daphnia magna or algae. Prepare serial dilutions (0.1–100 mg/L) and measure LC50/EC50 values. Complement with QSAR modeling to predict bioaccumulation potential and persistence, aligning with GHS hazard classification .

Theoretical and Framework-Driven Questions

Q. How can researchers align studies of this compound with existing theoretical frameworks in supramolecular chemistry?

  • Methodological Answer : Link its hyperbranched architecture to theories of molecular self-assembly (e.g., π-stacking interactions). Design experiments to probe host-guest behavior (e.g., with cyclodextrins) using isothermal titration calorimetry (ITC) and molecular dynamics simulations .

Q. What experimental designs can reconcile discrepancies in reported bioactivity data?

  • Methodological Answer : Implement meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity, cell line variability). Use cheminformatics tools (e.g., PubChem BioAssay) to standardize protocols and validate results via orthogonal assays (e.g., enzymatic vs. cellular) .

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